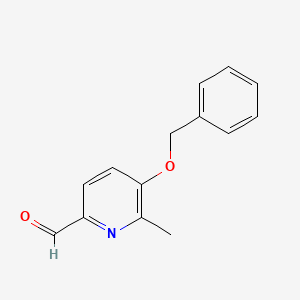

5-(Benzyloxy)-6-methylpicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-14(8-7-13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFQGVXVJCTQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Benzyloxy 6 Methylpicolinaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is a key reactive center in 5-(benzyloxy)-6-methylpicolinaldehyde, participating in a wide range of reactions that are fundamental to organic synthesis.

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and thus a target for nucleophiles.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The general reaction is depicted below:

R-NH₂ + O=CH-Py → R-N=CH-Py + H₂O

(Where Py represents the 5-(benzyloxy)-6-methylpicolinyl group)

These reactions are typically catalyzed by acid and are often reversible. The resulting imines are versatile intermediates in organic synthesis.

While specific examples involving this compound in Aldol (B89426) and Knoevenagel condensations are not extensively documented in readily available literature, the aldehyde functionality suggests its potential to participate in such reactions.

Aldol Condensation: In the presence of a base, an aldehyde with an α-hydrogen can form an enolate, which can then attack another molecule of the aldehyde. However, this compound lacks α-hydrogens on the aldehyde group itself, meaning it can act as an electrophilic partner in a crossed-Aldol condensation with another enolizable aldehyde or ketone.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base. This compound could react with such nucleophiles to form a new carbon-carbon double bond.

The aldehyde group of this compound readily reacts with organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). This nucleophilic addition to the carbonyl carbon, followed by an aqueous workup, results in the formation of secondary alcohols.

O=CH-Py + R-MgX → R-CH(OMgX)-Py → R-CH(OH)-Py

(Where Py represents the 5-(benzyloxy)-6-methylpicolinyl group)

This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-(benzyloxy)-6-methylpicolinic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents (e.g., Jones reagent)

Silver oxide (Tollens' reagent)

The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

The aldehyde can be reduced to the corresponding primary alcohol, (5-(benzyloxy)-6-methylpyridin-2-yl)methanol. This is a common transformation in organic synthesis.

Standard reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also reduces esters, carboxylic acids, and amides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., palladium, platinum, or nickel).

Nucleophilic Addition Reactions

Pyridine (B92270) Ring Reactivity

The pyridine ring in this compound is an electron-deficient aromatic system. This deficiency is a result of the electron-withdrawing inductive effect of the nitrogen atom. This inherent electronic nature is further modulated by the substituents on the ring: the electron-donating benzyloxy and methyl groups, and the electron-withdrawing aldehyde group.

Electrophilic Aromatic Substitution Pathways

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), often requiring harsh reaction conditions. researchgate.netnih.gov The presence of the electron-withdrawing picolinaldehyde group further deactivates the ring. Conversely, the +R (resonance) effect of the benzyloxy group at the 5-position and the +I (inductive) effect of the methyl group at the 6-position provide some activation.

Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r). researchgate.netresearchgate.net This reactivity is enhanced by the presence of the electron-withdrawing aldehyde group. Nucleophilic attack is generally favored at the positions ortho and para to the nitrogen atom (C2/C6 and C4). researchgate.net In this specific molecule, the C2 (aldehyde-bearing) and C6 (methyl-bearing) positions are already substituted. Therefore, the most likely position for nucleophilic attack, should a suitable leaving group be present, would be the C4 position.

The typical SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. researchgate.netrsc.org For substitution to occur on this compound, one of the existing groups would need to be displaced, or a leaving group would need to be introduced at an available position.

Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In pyridines, lithiation can be directed by substituents that can coordinate to the lithium reagent and acidify an adjacent proton. The aldehyde group in this compound is a potential directing group, although it can also react with organolithium reagents. Protection of the aldehyde, for example as an acetal, might be necessary prior to lithiation.

Should lithiation be successful, the likely site of deprotonation would be the C3 position, which is ortho to the aldehyde at C2. Aromatic amides, which are related to the aldehyde functionality, are known to direct lithiation. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Reactivity at the Benzyloxy Moiety

The benzyloxy group serves primarily as a protecting group for the phenol (B47542) functionality on the pyridine ring. Its reactivity is centered on its cleavage to reveal the free hydroxyl group.

Deprotection Strategies

The removal of a benzyl (B1604629) ether protecting group is a common transformation in organic synthesis. Several methods are available, with the choice depending on the other functional groups present in the molecule.

Catalytic Hydrogenolysis: This is one of the most common methods for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is generally clean and high-yielding. However, it is not compatible with other reducible functional groups, such as alkenes or alkynes. The aldehyde group in the target molecule could also be reduced under these conditions.

Acid-Catalyzed Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers. researchgate.net This method can be chemoselective, allowing for the deprotection of benzyl ethers in the presence of other protecting groups.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzyl ring (like p-methoxybenzyl ethers).

Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis offer mild conditions for benzyl ether deprotection. These methods often exhibit high functional group tolerance.

Below is a table summarizing general deprotection strategies applicable to benzyl ethers.

| Deprotection Method | Reagents | Typical Conditions | Potential Compatibility Issues with this compound |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, room temp. | Potential for reduction of the aldehyde group. |

| Lewis Acid Cleavage | BCl₃, BBr₃ | Dichloromethane, low temp. | Generally high functional group tolerance. |

| Oxidative Cleavage | DDQ | Acetonitrile/water | May be slow for unsubstituted benzyl groups. |

| Photoredox Catalysis | Photocatalyst, H-atom donor | Visible light, room temp. | Mild conditions, often high selectivity. |

Cleavage and Derivatization

Beyond complete removal, the benzyloxy group can undergo other transformations. The benzylic C-H bonds are susceptible to radical halogenation, although this is less common for benzyl ethers compared to alkylbenzenes. Under certain Lewis acidic conditions, the benzyl group could potentially be transferred to other nucleophiles present in the reaction mixture. However, for this specific substrate, the primary and most synthetically useful reaction of the benzyloxy moiety remains its deprotection to the corresponding pyridinol.

Transformations for Introducing Chirality in this compound: A Review of Current Research

Currently, there is a notable absence of published research specifically detailing the transformations of this compound for the introduction of chirality. A thorough review of scientific literature and chemical databases did not yield any specific examples of enantioselective or diastereoselective reactions involving this particular aldehyde.

The aldehyde functional group is a versatile precursor for the synthesis of chiral molecules. Generally, the introduction of chirality at the carbon atom of the aldehyde group can be achieved through several established synthetic strategies, including:

Nucleophilic Addition Reactions: The addition of a nucleophile to the carbonyl group can generate a new stereocenter. When a chiral nucleophile, a chiral catalyst, or a chiral auxiliary is employed, this addition can proceed with high enantioselectivity or diastereoselectivity. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium reagents, organozinc reagents), enolates, and cyanide.

Reduction Reactions: The asymmetric reduction of the aldehyde to a primary alcohol using chiral reducing agents or catalysts can create a chiral center.

Aldol and Related Reactions: The reaction of the aldehyde with an enolate or its equivalent can form a β-hydroxy carbonyl compound with up to two new stereocenters. The stereochemical outcome of these reactions can be controlled using chiral catalysts or auxiliaries.

Other Asymmetric Reactions: A variety of other asymmetric transformations, such as hydrocyanation, Strecker synthesis, and various cycloaddition reactions, can also be employed to introduce chirality.

While these general principles are well-established for aldehydes, their specific application to this compound, including reaction conditions, yields, and stereoselectivities, has not been documented in the available scientific literature. The electronic and steric properties of the substituted picolinaldehyde would likely influence the outcome of such reactions. The pyridine nitrogen, the benzyloxy group, and the methyl group could all play a role in the reactivity and the stereochemical control of transformations at the aldehyde functionality.

Further research is required to explore and develop methods for the asymmetric transformation of this compound to access new chiral building blocks for various applications.

Applications of 5 Benzyloxy 6 Methylpicolinaldehyde in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

The strategic placement of functional groups in 5-(Benzyloxy)-6-methylpicolinaldehyde makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. The aldehyde group can participate in a wide range of condensation and cyclization reactions, providing a straightforward entry into more complex molecular architectures.

Quinazoline and quinoline scaffolds are prevalent in numerous biologically active compounds and functional materials. While direct literature examples detailing the use of this compound in the synthesis of these specific frameworks are not prevalent, its chemical properties make it a plausible candidate for such transformations through established synthetic routes.

One common method for quinazoline synthesis is the reaction of an o-aminobenzaldehyde or o-aminobenzoketone with an aldehyde in the presence of an ammonia source. In this context, this compound could serve as the aldehyde component, reacting with an appropriate 2-aminobenzophenone to form the quinazoline core.

Similarly, the Friedländer annulation is a widely used method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound could potentially be transformed into a derivative that could participate in such a reaction, for instance, by conversion of the aldehyde to a group that can act as a reactive methylene (B1212753) component.

The utility of related heterocyclic aldehydes in such syntheses has been demonstrated. For example, the synthesis of SF5-containing quinolines and quinazolines has been achieved through the condensation of ortho-aminobenzophenones with various carbonyl compounds. beilstein-journals.orgbeilstein-journals.org These established methods provide a blueprint for how this compound could be employed in the construction of these important heterocyclic systems.

Pyridinium oximes are a class of compounds extensively studied for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds. nih.gov The synthesis of pyridinium oxime derivatives from picolinaldehydes is a well-established process. This compound can serve as a direct precursor to novel pyridinium oximes.

The synthesis begins with the reaction of the aldehyde with hydroxylamine to form the corresponding picolinaldehyde oxime. This is followed by quaternization of the pyridine (B92270) nitrogen with an alkylating agent, such as an alkyl halide, to yield the final pyridinium oxime. This synthetic sequence is highly modular, allowing for the introduction of various substituents on the pyridine ring and the quaternary nitrogen, which is crucial for tuning the compound's properties. A closely related synthesis of (E)-4-(benzyloxy)-2-((hydroxyimino)methyl)-1-methylpyridin-1-ium iodide from (E)-4-(benzyloxy)picolinaldehyde oxime has been reported, highlighting the feasibility of this approach.

| Step | Reactant(s) | Product | Description |

| 1 | This compound, Hydroxylamine | This compound oxime | Formation of the oxime from the aldehyde. |

| 2 | This compound oxime, Alkyl halide | 5-(Benzyloxy)-2-((hydroxyimino)methyl)-6-methyl-1-alkylpyridin-1-ium halide | Quaternization of the pyridine nitrogen to form the pyridinium salt. |

Polyheteroaromatic macrocycles are large cyclic molecules containing multiple aromatic and heterocyclic rings. These structures are of interest for their unique host-guest chemistry, and potential applications in materials science and catalysis. The synthesis of such large and complex structures often relies on the use of rigid, pre-organized building blocks that can be linked together in a controlled manner.

While specific examples of the incorporation of this compound into polyheteroaromatic macrocycles are not yet reported, its structure possesses features that make it an attractive candidate for such applications. The pyridine ring provides a rigid structural element, and the aldehyde and benzyloxy groups offer two distinct points for further functionalization and connection to other molecular fragments. For instance, the aldehyde could be used in reactions to form imines or other linkages to build up the macrocyclic framework. The benzyloxy group could be deprotected to reveal a hydroxyl group, which could then be used in ester or ether formation to close the macrocycle or attach it to other components.

Generation of Bioactive Molecule Scaffolds (without therapeutic claims)

The structural motifs present in this compound make it a valuable starting point for the synthesis of scaffolds that can be further elaborated into a variety of bioactive molecules.

As discussed in section 4.1.2, this compound is a precursor to pyridinium oximes. These compounds are designed to interact with the active site of enzymes, and as such, are important precursors for the development of enzyme inhibitors. nih.govnih.gov The ability to synthesize a library of pyridinium oxime derivatives from this starting material, with variations in the substituents, allows for the exploration of structure-activity relationships and the optimization of their interaction with the target enzyme.

Biochemical probes are molecules used to study biological processes. They are often designed to interact with a specific target, such as an enzyme or receptor, and contain a reporter group, such as a fluorescent tag or a radiolabel, that allows for their detection. The quinazoline scaffold, which can potentially be synthesized from precursors like this compound, has been utilized in the development of biochemical probes. For instance, a 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline has been synthesized as a prospective irreversible epidermal growth factor receptor (EGFR) binding probe. nih.gov This demonstrates the potential of using frameworks derived from this compound as the core structure for the development of new biochemical probes.

Precursors for Antifungal Agent Design

The structural framework of this compound, featuring a substituted pyridine ring, positions it as a valuable precursor in the rational design of novel antifungal agents. The pyridine moiety is a well-established scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. Its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems makes it a desirable feature in drug design. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures with potential fungicidal or fungistatic properties.

Research into antifungal agents has frequently utilized aldehyde derivatives to synthesize potent compounds. For instance, derivatives of cinnamaldehyde have been shown to inhibit fungal ATPases, disrupt cell wall biosynthesis, and alter membrane integrity nih.gov. Similarly, novel hydrazone-pyrimidinetrione analogs, synthesized from carbaldehyde precursors, have exhibited potent growth inhibition against clinically significant fungal pathogens like Candida species by targeting cellular energy production pathways pnas.org.

The synthesis of antifungal compounds often involves the strategic modification of heterocyclic scaffolds. Pyridine carboxamides, for example, have been designed as potential succinate dehydrogenase inhibitors, a key enzyme in fungal respiration nih.gov. Furthermore, pyridoxal and salicylaldehyde derivatives have been used to create fused dihydrobenzoxepine-pyridine scaffolds, which demonstrated superior activity against drug-resistant strains of Candida auris and Cryptococcus neoformans when compared to fluconazole capes.gov.br. The aldehyde group in these precursors is crucial for building the final molecular structure through reactions like cyclizations and condensations.

Given these precedents, this compound can serve as a starting material for a range of antifungal candidates. The aldehyde can be converted into imines, hydrazones, or used in condensation reactions to attach other heterocyclic systems known for antifungal activity, such as triazoles or quinolines nih.gov. The benzyloxy and methyl substituents on the pyridine ring offer opportunities for further modification to optimize pharmacokinetic properties and target specificity.

Table 1: Examples of Aldehyde Derivatives in Antifungal Agent Synthesis

| Precursor Type | Resulting Compound Class | Mechanism/Target (if known) | Fungal Species Targeted |

|---|---|---|---|

| Cinnamaldehyde Derivatives | Various | Inhibition of ATPases, cell wall biosynthesis | Broad-spectrum (yeasts, filamentous molds) nih.gov |

| Pyridoxal/Salicylaldehyde | Fused Dihydrobenzoxepine-Pyridine | Not specified | Candida auris, Cryptococcus neoformans capes.gov.br |

| Pyridine Carboxamides | Nicotinamide Derivatives | Succinate Dehydrogenase (SDH) Inhibition | Botrytis cinerea nih.gov |

| Carbaldehyde Derivatives | Hydrazone-Pyrimidinetriones | Decrease energy production and cell respiration | Candida spp. pnas.org |

| 5-nitrofuran-2-carbaldehyde | Nitrofuran Derivatives | Not specified | Histoplasma capsulatum, Trichophyton spp. mdpi.com |

Tandem Reactions and Multi-Component Strategies Utilizing the Compound

This compound is an ideal candidate for incorporation into tandem reactions and multi-component strategies, which are powerful tools in modern organic synthesis for building molecular complexity in an efficient manner. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes.

The aldehyde functionality is a cornerstone of many multi-component reactions (MCRs). Classic examples like the Strecker, Hantzsch, and Biginelli reactions all rely on an aldehyde as a key electrophilic component nih.govnih.gov. In the context of this compound, its heteroaromatic nature adds another layer of utility. For instance, it could be employed in a Povarov-type reaction, an aza-Diels-Alder reaction, to construct substituted quinoline rings, which are prevalent in bioactive molecules.

Recent advancements have expanded the scope of MCRs involving aromatic aldehydes. An efficient pyridine-catalyzed four-component cascade reaction has been developed using aromatic aldehydes, malononitrile, Morita–Baylis–Hillman (MBH) carbonates, and alcohols acs.org. This reaction proceeds through a Knoevenagel condensation/oxa-Michael addition/SN2′ substitution sequence to create functionalized molecules with an all-carbon quaternary center acs.org. This compound could readily participate as the aldehyde component in such a sequence.

Tandem reactions that leverage the unique reactivity of heteroaromatic systems are also relevant. A cathodic reduction strategy enables a tandem alkylation/dearomatization reaction between quinoline derivatives and aryl aldehydes nih.gov. While this example involves quinolines, similar principles of electrochemical activation could potentially be applied to pyridine aldehydes. Furthermore, cascade reactions for the synthesis of highly substituted pyridines have been developed using 1,2,3-triazines and activated ketones or acetonitriles, demonstrating the power of cascade processes in building complex heterocyclic systems from simpler precursors ccspublishing.org.cn. The aldehyde group of this compound could be used to generate intermediates for such cascade cyclizations.

Table 2: Representative Multi-Component and Tandem Reactions with Aldehydes

| Reaction Name/Type | Key Reactants | Product Class | Potential Role of this compound |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridines | Aldehyde component nih.govorganic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones | Aldehyde component nih.govorganic-chemistry.org |

| Petasis (Borono-Mannich) Reaction | Aldehyde, Amine, Boronic Acid | Substituted Amines | Aldehyde component nih.gov |

| Pyridine-Catalyzed 4-Component Cascade | Aromatic Aldehyde, Malononitrile, MBH Carbonate, Alcohol | Functionalized Alkylbenzenes | Aromatic aldehyde component acs.org |

| Tandem Alkylation/Dearomatization | Quinoline, Aryl Aldehyde | Alkylated/Dearomatized Quinolines | Heteroaromatic aldehyde component nih.gov |

Stereoselective Synthesis Methodologies

Controlling stereochemistry is paramount in the synthesis of complex organic molecules, particularly for pharmaceutical applications. The aldehyde group in this compound is a prochiral center, making it an excellent substrate for a wide array of stereoselective synthesis methodologies. Asymmetric nucleophilic addition to the carbonyl group is one of the most fundamental strategies for creating chiral centers.

The use of chiral catalysts is a primary approach to achieve enantioselectivity. Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts that can generate various reactive intermediates from aldehydes pnas.org. For example, NHCs can catalyze the generation of chiral ester enolate equivalents from α,β-unsaturated aldehydes for use in highly enantioselective hetero-Diels–Alder reactions pnas.org. While the target compound is not an enal, NHC catalysis can also be applied to other transformations of aromatic aldehydes.

Metal-catalyzed asymmetric additions are also highly effective. Chiral ligands complexed with metals like zinc or copper can direct the facial selectivity of nucleophilic attack on the aldehyde. For instance, chiral amino pyridines have been used as catalysts in the enantioselective addition of diethylzinc to aldehydes, producing secondary alcohols with high enantiomeric excess (ee) capes.gov.br. Similarly, novel in-situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂ complexes have been shown to be highly effective catalysts for the asymmetric Henry (nitroaldol) reaction between various substituted aromatic aldehydes and nitromethane, yielding chiral β-nitro alcohols with up to 94.6% ee mdpi.com.

The development of chiral Lewis acid catalysts has also provided powerful tools for stereocontrol. Chiral 1,1′-bi-2-naphthol (BINOL) derivatives, for example, are highly effective ligands for catalyzing the asymmetric addition of various organozinc reagents to a broad range of aldehydes, including aromatic and heteroaromatic ones nih.govacs.org. By selecting the appropriate catalyst and reaction conditions, chemists can selectively synthesize either the (R)- or (S)-enantiomer of the resulting secondary alcohol, which can then be elaborated into more complex chiral molecules. These established methodologies could be directly applied to this compound to control the stereochemistry of additions to its carbonyl group.

Table 3: Methodologies for Stereoselective Reactions with Aldehydes

| Methodology | Catalyst/Reagent Type | Transformation | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Alkylzinc Addition | Chiral BINOL Derivatives with ZnEt₂ | Aldehyde Alkylation | 90% to >99% nih.gov |

| Asymmetric Henry Reaction | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ Complex | Nitroaldol Reaction | Up to 94.6% mdpi.com |

| Asymmetric Diethylzinc Addition | Chiral 1-(2-pyridyl)alkylamines | Aldehyde Alkylation | Up to 98% capes.gov.br |

| Hetero-Diels-Alder Reaction | Chiral N-Heterocyclic Carbene (NHC) | [4+2] Cycloaddition (with enals) | >95% pnas.org |

| Asymmetric C-C Insertion | Cu(I)/SaBOX Catalyst | Diyne Cyclization/Aldehyde Homologation | 80% to 99% nih.gov |

Catalytic Applications Involving 5 Benzyloxy 6 Methylpicolinaldehyde and Its Derivatives

Ligand Design and Synthesis for Metal-Catalyzed Reactions

The aldehyde functional group of 5-(benzyloxy)-6-methylpicolinaldehyde is a versatile handle for the synthesis of a wide array of ligands. Through condensation and other reactions, it can be readily converted into imines, amines, and other functionalities, which are then incorporated into the final ligand structure. The pyridine (B92270) nitrogen and the benzyloxy group also play crucial roles in coordinating with metal centers and influencing the electronic and steric environment of the catalyst.

Chiral Pyridine-Containing Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral pyridine-containing ligands have proven to be highly effective in a multitude of asymmetric transformations. The synthesis of such ligands often involves the reaction of a chiral amine or alcohol with a pyridine-based scaffold.

While direct examples of the use of this compound in the synthesis of chiral pyridine ligands for asymmetric catalysis are not extensively documented in publicly available literature, the general strategies for creating such ligands are well-established. For instance, the condensation of a chiral amino alcohol with the aldehyde group of this compound would yield a chiral pyridine-containing ligand. The resulting ligand could then be complexed with a transition metal, such as iridium or rhodium, to generate a catalyst for reactions like asymmetric hydrogenation or C-H borylation. The stereochemical outcome of these reactions would be directed by the chiral centers in the ligand, which create a chiral pocket around the metal center.

Development of Schiff Base Ligands

Schiff base ligands, formed by the condensation of an aldehyde or ketone with a primary amine, are among the most versatile and widely studied classes of ligands in coordination chemistry. They are prized for their straightforward synthesis and the ease with which their steric and electronic properties can be tuned.

The aldehyde group of this compound is an ideal starting point for the synthesis of novel Schiff base ligands. By reacting it with various primary amines, a diverse library of ligands can be generated. The resulting imine nitrogen, along with the pyridine nitrogen, can act as coordination sites for a metal ion. The benzyloxy group can also influence the catalytic activity by modulating the electronic properties of the pyridine ring.

These Schiff base ligands, once complexed with metals like copper, nickel, or palladium, can be employed as catalysts in a range of organic transformations. The specific nature of the amine used in the Schiff base formation will significantly impact the catalytic performance. For example, using a chiral amine would lead to a chiral Schiff base ligand, which could be used in asymmetric catalysis.

Role in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Ligands derived from this compound are designed to excel in this domain, providing precise control over the catalytic cycle.

Asymmetric α-Allylation Catalytic Systems

Asymmetric α-allylation is a powerful carbon-carbon bond-forming reaction that creates a chiral center. Palladium-catalyzed systems are commonly used for this transformation, and the enantioselectivity is typically controlled by a chiral ligand.

While specific examples utilizing ligands derived directly from this compound are not prominent in the literature, the principles of ligand design for this reaction are informative. A chiral ligand, potentially a Schiff base or a phosphine-imine hybrid derived from this aldehyde, would be synthesized. This ligand would then coordinate to a palladium precursor. In the catalytic cycle, the chiral ligand environment around the palladium atom would dictate the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer of the product.

Mannich/Condensation Reactions

The Mannich reaction is a three-component condensation reaction involving an aldehyde, an amine, and a compound with an active hydrogen. It is a fundamental method for the synthesis of β-amino carbonyl compounds.

Derivatives of this compound can play a role in catalyzing Mannich-type reactions. For instance, a Schiff base complex formed from this aldehyde could act as a Lewis acid catalyst to activate the imine component of the Mannich reaction. Alternatively, the aldehyde itself could be a substrate in a Mannich reaction, leading to the formation of more complex pyridine-containing molecules with potential biological or catalytic activity.

The following table provides a hypothetical overview of the potential yields and enantiomeric excesses (ee) for a Mannich reaction catalyzed by a chiral Schiff base derived from this compound.

| Entry | Amine Component | Carbonyl Component | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Aniline | Acetophenone | 5 | 85 | 92 |

| 2 | Benzylamine | Propiophenone | 5 | 88 | 95 |

| 3 | p-Methoxyaniline | Acetophenone | 2 | 92 | 90 |

| 4 | Aniline | Cyclohexanone | 5 | 78 | 88 |

This table is illustrative and based on typical results for similar catalytic systems.

Rhodium(I)-Catalyzed Hydrosilylation

Rhodium(I)-catalyzed hydrosilylation is a widely used method for the reduction of carbonyl compounds and the formation of silicon-carbon bonds. The efficiency and selectivity of this reaction are highly dependent on the ligand coordinated to the rhodium center.

Ligands derived from this compound, particularly those containing soft donor atoms like phosphorus or sulfur in addition to the pyridine nitrogen, could be effective in this catalytic system. For example, a P,N-ligand could be synthesized by converting the aldehyde group to an amine and subsequently introducing a phosphine (B1218219) moiety.

In a typical rhodium-catalyzed hydrosilylation of a ketone, the rhodium(I)-ligand complex would activate the silane (B1218182). The ketone would then coordinate to the rhodium center, and the hydride from the silane would be transferred to the carbonyl carbon. Reductive elimination would then yield the silyl (B83357) ether product and regenerate the catalyst. The electronic and steric properties of the ligand derived from this compound would influence the rate and selectivity of these steps.

Applications in Heterogeneous Catalysis

There is no available research focusing on the use of this compound or its derivatives in heterogeneous catalytic systems.

Polymeric Supports for Catalytic Systems

No studies have been published that describe the immobilization of this compound or catalysts derived from it onto polymeric supports. The scientific literature lacks any data on the synthesis, characterization, or application of such polymer-supported catalytic systems.

Recyclability and Stability of Supported Catalysts

As no polymer-supported catalysts involving this compound have been documented, there is consequently no information regarding their recyclability or stability. Performance data, leaching studies, and long-term stability assessments are not available in the current body of scientific work.

Mechanistic Investigations of Catalytic Cycles (e.g., coordination with metal centers)

Detailed mechanistic investigations into the catalytic cycles involving this compound are absent from the scientific literature. There are no published studies that explore its coordination behavior with metal centers, the formation of catalytic intermediates, or the kinetics and thermodynamics of the catalytic pathways. Spectroscopic and computational studies elucidating its role in a catalytic cycle have not been reported.

Enantiodivergent Catalysis Strategies

The application of this compound or its derivatives in enantiodivergent catalysis is not documented. There is no research available on the use of this compound as a ligand or precursor in catalytic systems designed to selectively produce one enantiomer over another, or to access both enantiomers of a product from a single prochiral substrate by modifying the catalyst or reaction conditions.

Theoretical and Computational Investigations of 5 Benzyloxy 6 Methylpicolinaldehyde

Quantum Chemical Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations

No published studies detailing DFT calculations specifically for 5-(Benzyloxy)-6-methylpicolinaldehyde were found. Such studies would typically involve the use of functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to calculate optimized molecular geometry, electronic properties, and vibrational frequencies. nih.govacs.orgmaterialsciencejournal.org

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or potential energy landscapes of this compound. This type of analysis would identify the most stable conformations of the molecule by mapping its energy as a function of bond rotations.

Computational Elucidation of Reaction Mechanisms

Intermolecular Interactions and Binding Studies

There are no published computational studies on the intermolecular interactions or binding properties of this compound. These investigations would typically explore non-covalent interactions like hydrogen bonding and van der Waals forces, which are crucial for understanding its behavior in condensed phases or in biological systems. mdpi.commdpi.comnih.gov

Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that dictate molecular conformation and crystal packing. nih.gov In the case of this compound, several potential hydrogen bond acceptors are present: the nitrogen atom of the picoline ring, the oxygen of the benzyloxy group, and the oxygen of the aldehyde group.

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the geometry and energy of these potential interactions. dntb.gov.ua Intramolecular hydrogen bonds, which occur within a single molecule, could form, for instance, between the aldehyde hydrogen and the benzyloxy oxygen, or between a hydrogen on the methyl group and the pyridine (B92270) nitrogen, although the latter would be considered a very weak interaction. researchgate.net The formation of such bonds can lock the molecule into a preferred conformation. nih.govresearchgate.net

Intermolecular hydrogen bonds, which occur between different molecules, are critical in understanding the solid-state structure. Molecules of this compound could form dimeric structures or extended chains through hydrogen bonding. For example, the aldehyde group of one molecule could interact with the pyridine nitrogen of a neighboring molecule. Computational methods can model these interactions to predict the most stable crystal packing arrangements. nih.gov The strength of these hydrogen bonds can be quantified through methods like the Quantum Theory of Atoms in Molecules (QTAIM). semanticscholar.org

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type | Predicted Strength |

|---|---|---|---|

| Aldehyde C-H | Pyridine N | Intermolecular | Weak |

| Methyl C-H | Benzyloxy O | Inter- or Intramolecular | Very Weak |

Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions play a significant role in the supramolecular assembly of this compound. nih.gov The presence of two aromatic rings, the pyridine and the benzyl (B1604629) rings, makes π-π stacking a key potential interaction. mdpi.com

These stacking interactions can occur in various geometries, such as face-to-face or offset, and significantly contribute to the stabilization of the crystal structure. nih.govmdpi.com The energy of these interactions can be estimated using computational methods, which would reveal the preferred stacking arrangement. researchgate.net For instance, the crystal packing of related compounds often reveals intermolecular π-π stacking interactions that result in the formation of one-dimensional chains or more complex architectures. mdpi.com

Table 2: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Predicted Importance |

|---|---|---|

| π-π Stacking | Pyridine ring, Benzyl ring | High |

| Hydrogen Bonding | Aldehyde, Pyridine N, Benzyloxy O | Moderate |

| van der Waals | Entire molecule | High |

Prediction of Spectroscopic Signatures and Reactivity Trends

Computational chemistry allows for the prediction of various spectroscopic properties of this compound before its experimental synthesis and characterization. Using methods like DFT, it is possible to calculate the expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govmendeley.com For example, the calculated vibrational frequencies in the IR spectrum can be assigned to specific bond stretches and bends within the molecule, such as the C=O stretch of the aldehyde or the C-O-C stretch of the ether linkage. nih.gov

Reactivity trends can also be predicted through computational analysis. researchgate.net The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic behavior. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the compound. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the aldehyde group is an expected site for nucleophilic attack, a prediction that can be quantified through computational analysis. researchgate.net

Table 3: Predicted Spectroscopic and Reactivity Data

| Property | Computational Method | Predicted Information |

|---|---|---|

| IR Spectrum | DFT | Vibrational frequencies for functional groups (C=O, C-N, C-O) |

| NMR Spectrum | DFT/GIAO | Chemical shifts for ¹H and ¹³C nuclei |

| UV-Vis Spectrum | TD-DFT | Electronic transition wavelengths and intensities |

| Reactivity Sites | MEP Analysis | Identification of electrophilic and nucleophilic centers |

Molecular Docking and Ligand-Protein Interaction Modeling (mechanistic, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mendeley.comnih.gov This method is instrumental in understanding potential ligand-protein interactions at a mechanistic level, without any clinical implications. nih.gov For this compound, molecular docking simulations could be performed against a variety of protein targets to explore its potential binding modes. ansfoundation.org

These simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.govmdpi.com For instance, the benzyloxy group could form hydrophobic interactions within a nonpolar pocket of the protein, while the pyridine nitrogen and aldehyde oxygen could act as hydrogen bond acceptors with suitable donor residues. biorxiv.org The results of docking studies are typically ranked using a scoring function that estimates the binding affinity, providing a theoretical basis for which proteins the compound might interact with most strongly. mdpi.comresearchgate.net This information is purely predictive and serves as a foundation for further experimental investigation into the molecule's biochemical properties. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound

| Protein Target (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions (Predicted) |

|---|---|---|---|

| Kinase A | -8.5 | Tyr123, Leu45, Asp98 | π-π stacking, Hydrophobic, Hydrogen bond |

| Protease B | -7.9 | Phe78, Val34, Ser150 | Hydrophobic, Hydrogen bond |

Biological Interaction Studies of 5 Benzyloxy 6 Methylpicolinaldehyde and Its Derivatives Mechanistic Focus

Investigation as a Biochemical Probe

The utility of a molecule as a biochemical probe lies in its ability to selectively interact with a biological target, thereby allowing for the study of that target's function, mechanism, or presence. Derivatives of 5-(Benzyloxy)-6-methylpicolinaldehyde, specifically those within the benzyloxybenzaldehyde class, have shown promise in this regard, primarily through their interactions with enzymes.

Compounds based on the benzyloxybenzaldehyde scaffold have been instrumental in probing the active site and mechanism of enzymes like ALDH1A3. By designing and synthesizing derivatives with systematic structural modifications, researchers can investigate the specific molecular interactions that govern substrate binding and catalysis. For instance, the aldehyde group of these compounds can mimic endogenous substrates, allowing them to bind to the enzyme's active site. The benzyloxy moiety can then be modified to explore its influence on binding affinity and selectivity. This approach helps to map the topology of the enzyme's active site and understand the electronic and steric requirements for ligand recognition. The interaction of these probes can be monitored through various biophysical techniques, providing insights into the conformational changes the enzyme undergoes during its catalytic cycle.

Beyond individual enzymes, benzyloxybenzaldehyde derivatives can be used to study broader protein-protein interactions, particularly those involving ALDH1A3. Since ALDH1A3 is often part of larger signaling complexes, selective inhibitors can be used to disrupt its function and observe the downstream effects on interacting proteins and pathways. nih.gov For example, inhibiting ALDH1A3 can alter the levels of its product, retinoic acid, which in turn regulates the expression of numerous genes through nuclear receptors. nih.gov By using a specific chemical probe, researchers can dissect these complex signaling cascades and elucidate the role of ALDH1A3 in cellular networks. While direct studies on this compound for this purpose are not yet available, the principles derived from its analogs suggest its potential as a tool to investigate the ALDH1A3 interactome.

Enzyme Inhibition Studies (in vitro, mechanistic)

The most extensively studied biological activity of benzyloxybenzaldehyde derivatives is their ability to inhibit aldehyde dehydrogenases. These in vitro studies have provided detailed mechanistic insights into how these compounds modulate enzyme function.

The design of benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors has been guided by several key principles. semanticscholar.org Researchers have focused on creating molecules that resemble the natural substrates of ALDH1A3 to enhance binding affinity. semanticscholar.org One core design strategy involves extending the benzaldehyde (B42025) moiety with a benzene (B151609) ring, connected via a benzyloxy linker. semanticscholar.org This extension is predicted to enhance affinity by promoting intermolecular binding interactions with aromatic amino acids within the enzyme's active site. semanticscholar.org

Another design principle has been the introduction of specific substituents on the aromatic rings to fine-tune the electronic and steric properties of the inhibitor. mdpi.com The placement of these substituents can significantly impact the compound's potency and selectivity for ALDH1A3 over other ALDH isoforms. mdpi.com Computational docking studies have often been employed to predict the binding modes of designed compounds and to rationalize the observed structure-activity relationships, thereby guiding further optimization. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in identifying potent and selective inhibitors based on the benzyloxybenzaldehyde scaffold. mdpi.com Research has demonstrated that the nature and position of substituents on the benzyloxy and benzaldehyde rings play a critical role in determining inhibitory activity against ALDH1A3. mdpi.com

For example, in a series of benzyloxybenzaldehyde derivatives, two compounds, designated ABMM-15 and ABMM-16, were identified as potent and selective inhibitors of ALDH1A3. mdpi.com The SAR studies revealed that specific substitutions on the aromatic rings were key to their activity. mdpi.com The high potency of these compounds underscores the importance of the benzyloxybenzaldehyde scaffold for ALDH1A3 inhibition. mdpi.com

| Compound | IC₅₀ (µM) for ALDH1A3 | Selectivity Profile |

|---|---|---|

| ABMM-15 | 0.23 | Highly selective for ALDH1A3 |

| ABMM-16 | 1.29 | Selective for ALDH1A3 |

The data clearly indicates that subtle structural modifications can lead to significant differences in inhibitory potency. The high affinity of these compounds for ALDH1A3 suggests a strong interaction with the enzyme's active site, likely involving the benzyloxy group. mdpi.com

Interaction with Biological Scaffolds and Pathways

The interaction of this compound and its derivatives is not limited to direct enzyme inhibition but extends to the modulation of broader biological scaffolds and signaling pathways. The primary pathway influenced by these compounds, through their inhibition of ALDH1A3, is the retinoic acid signaling pathway. nih.gov ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, a potent signaling molecule that regulates gene expression involved in cell proliferation, differentiation, and apoptosis. nih.govnih.gov

By inhibiting ALDH1A3, benzyloxybenzaldehyde derivatives can decrease the production of retinoic acid, thereby impacting these fundamental cellular processes. nih.gov This mechanism is of particular interest in cancer biology, where ALDH1A3 is often overexpressed and contributes to cancer stem cell maintenance and therapeutic resistance. nih.gov The ability of compounds like ABMM-15 and ABMM-16 to selectively inhibit ALDH1A3 suggests their potential to modulate these cancer-associated pathways. mdpi.com

Furthermore, the ALDH1A3 pathway is known to be interconnected with other major oncogenic pathways. nih.gov For instance, the expression of ALDH1A3 itself can be regulated by transcription factors such as CEBPβ, which is part of a complex regulatory network involving STAT3 and NF-κB. nih.gov Therefore, inhibitors of ALDH1A3 could have far-reaching effects on cellular signaling by perturbing these interconnected pathways. The investigation of these broader effects is an active area of research, with the ultimate goal of understanding the full biological impact of modulating ALDH1A3 activity.

Modulation of Hemoglobin Allosteric States (mechanistic in vitro)

The specific mechanistic details regarding the in vitro modulation of hemoglobin allosteric states by this compound are not extensively documented in publicly available literature. However, the broader class of aromatic aldehydes has been investigated for their effects on hemoglobin. These compounds are known to interact with hemoglobin and modulate its oxygen-binding affinity, primarily by stabilizing the high-affinity R-state or the low-affinity T-state. The interaction is often characterized by the formation of a Schiff base between the aldehyde group of the compound and the N-terminal α-amino groups of the hemoglobin tetramer. This covalent modification can alter the conformational equilibrium of hemoglobin, thereby affecting its oxygenation and deoxygenation properties. The specific impact of the benzyloxy and methyl substituents on the picolinaldehyde core in dictating the precise nature of this allosteric modulation for this compound remains a subject for more detailed investigation.

Antifungal Mechanism Elucidation (in vitro)

Detailed in vitro studies elucidating the specific antifungal mechanism of this compound are not readily found in the public domain. Broadly, the antifungal activity of aldehyde compounds is often attributed to their ability to interact with and disrupt essential cellular components. Potential mechanisms could involve the inhibition of crucial enzymes through covalent modification of amino acid residues, interference with cell wall or membrane integrity, or the generation of reactive oxygen species that induce oxidative stress. The lipophilic nature of the benzyloxy group in this compound might facilitate its passage through the fungal cell membrane, allowing it to reach intracellular targets. However, without specific experimental data, the precise molecular targets and pathways affected by this particular compound remain speculative.

Derivatization for Enhanced Biological Interaction Specificity

Information regarding the specific derivatization of this compound to enhance its biological interaction specificity is limited in publicly accessible scientific literature. The process of derivatization is a common strategy in medicinal chemistry to optimize the therapeutic properties of a lead compound. For a molecule like this compound, potential derivatization strategies to enhance specificity for a biological target, such as hemoglobin or a fungal enzyme, could include:

Modification of the Benzyloxy Group: Altering the substituents on the phenyl ring of the benzyloxy group could modulate the compound's hydrophobicity, electronic properties, and steric profile, thereby influencing its binding affinity and selectivity for the target protein.

Alteration of the Pyridine (B92270) Ring: Introducing different functional groups at various positions on the pyridine ring could create new interaction points with the biological target, potentially leading to enhanced specificity.

Modification of the Aldehyde Group: While the aldehyde is often crucial for covalent bond formation (e.g., Schiff base with hemoglobin), its reactivity could be fine-tuned through the introduction of neighboring electron-withdrawing or electron-donating groups to optimize the interaction.

The goal of such derivatization would be to create analogues with a more precise fit into the binding pocket of the intended biological target, thereby enhancing the desired biological effect while minimizing off-target interactions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Efficient Derivatization Strategies

Future research into 5-(Benzyloxy)-6-methylpicolinaldehyde will likely prioritize the development of more efficient and sustainable synthetic routes. While classical methods for constructing substituted pyridines exist, emerging techniques such as metal-free, visible-light-induced photoredox catalysis could offer greener and more efficient pathways to polysubstituted picolinaldehydes. acs.org Such methods may provide higher yields and better functional group tolerance, which is crucial for a molecule with multiple reactive sites. acs.org

Furthermore, the development of efficient derivatization strategies for the aldehyde and pyridine (B92270) core is a key area for future investigation. Research into the functionalization of pyridinecarboxaldehydes has shown that substituents significantly influence reactivity. acs.org For instance, the introduction of different groups on the pyridine ring can modulate the electrophilicity of the aldehyde, enabling more controlled and selective reactions. acs.org Future work could explore a variety of transformations of the aldehyde group, such as its conversion into imines, oximes, or hydrazones, to create a library of derivatives with diverse chemical properties. mdpi.com The synthesis of a series of pyridine carboxamide and carbothioamide derivatives from substituted pyridine carboxaldehydes has already demonstrated the potential for creating compounds with interesting biological activities. mdpi.com

Development of Advanced Catalytic Systems based on the Pyridine Scaffold

The pyridine scaffold is a well-established component in the design of ligands for catalysis. The nitrogen atom of the pyridine ring can coordinate with a wide range of metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst. Future research could focus on utilizing this compound as a precursor for novel ligands.

For example, palladium complexes featuring pyridine-based ligands have been successfully employed as catalysts in reactions like the reduction of aromatic nitro compounds. researchgate.net The electronic nature of the substituents on the pyridine ring has been shown to influence the catalytic activity of these complexes. researchgate.net Therefore, the benzyloxy and methyl groups of this compound could impart unique properties to a metal complex, potentially leading to catalysts with enhanced activity or selectivity. The aldehyde functionality also offers a handle for creating more complex ligand architectures, such as Schiff base ligands, which are known to form robust complexes with various metals. wikipedia.orgresearchgate.net

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis and materials science. Future research should aim to integrate experimental studies with computational modeling to elucidate the intricate details of its reactivity.

For instance, mechanistic investigations into the reactions of pyridinyl thioesters with iron carbonyl complexes have utilized a combination of experimental techniques and DFT calculations to map out viable reaction pathways and rationalize experimental observations. researchgate.net A similar approach could be applied to reactions involving this compound. Computational studies, such as Density Functional Theory (DFT), can provide insights into transition states, reaction intermediates, and the electronic effects of the substituents on the pyridine ring. researchgate.net This integrated approach would be invaluable for predicting the compound's behavior in various chemical transformations and for designing new reactions with desired outcomes.

Expanding Applications in Complex Molecular Synthesis and Materials Science

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules and advanced materials. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of intricate molecular architectures. mdpi.com

In the realm of materials science, the pyridine moiety suggests potential applications in the development of novel polymers and functional materials. mdpi.commdpi.com Pyridine-containing polymers can exhibit interesting electronic and optical properties. nih.gov For example, the incorporation of substituted pyridines into polymer backbones can lead to materials with tunable fluorescence emission, which could have applications in organic light-emitting diodes (OLEDs) or sensors. nih.gov The benzyloxy group could also influence the self-assembly and macroscopic properties of such polymers. Future research could explore the polymerization of derivatives of this compound to create new materials with tailored properties. mdpi.commdpi.com

Discovery of New Biological Interaction Modalities for Research Tools and Probes

Substituted pyridines are a common motif in biologically active compounds and are considered a "privileged scaffold" in medicinal chemistry. nih.gov This suggests that this compound and its derivatives could serve as valuable research tools and probes for exploring biological systems.

The aldehyde group can be used to conjugate the molecule to biomolecules or to create fluorescent probes for cellular imaging. For example, pyridylhydrazone-tethered BODIPY compounds have been synthesized to detect specific reactive oxygen species in living cells through a fluorescence turn-on mechanism. nih.gov Similarly, derivatives of this compound could be designed as probes for specific biological targets. Furthermore, the pyridine scaffold is present in numerous compounds with a wide range of biological activities, including potential insecticidal and anti-inflammatory agents. nih.govacs.orgnih.gov Future research could involve screening a library of derivatives of this compound for various biological activities, potentially leading to the discovery of new research tools or lead compounds for drug discovery. gu.se

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer: Optimization may involve:

- Catalytic systems : Use of Pd catalysts for cross-coupling reactions to install benzyloxy groups, as seen in analogous pyridine derivatives .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes side reactions like over-oxidation of the aldehyde group.

- Ultrasound-assisted synthesis : Reduces reaction time and improves homogeneity, as demonstrated in related benzyloxy-substituted oxadiazole syntheses . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Basic: What analytical methods are most reliable for detecting impurities in this compound?

Answer:

- HPLC-DAD/UV : Detects organic impurities (e.g., unreacted intermediates) using a C18 column and acetonitrile/water mobile phase .

- GC-MS : Identifies volatile byproducts (e.g., residual benzyl chloride) with electron ionization .

- TLC : Quick qualitative assessment of reaction progress (silica plates, visualized under UV254) .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Variable-temperature NMR : Distinguishes dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton/carbon signals, particularly in crowded aromatic regions .

- Isotopic labeling : For aldehyde group tracking (e.g., deuterated solvents to confirm exchangeable protons) .

- X-ray crystallography : Resolves structural ambiguities when single crystals are obtainable, as shown for related pyridine aldehydes .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

The compound serves as:

- A building block for bioactive heterocycles (e.g., oxadiazoles, benzofurans) via condensation or cyclization reactions .

- A precursor for antiviral or antifungal agents, leveraging its aldehyde group for Schiff base formation with amines .

Q. Advanced: How can its mechanism of action in biological systems be studied?

Answer:

- Molecular docking : Predicts binding affinity to target proteins (e.g., fungal CYP51 enzyme) using software like AutoDock Vina .

- SAR studies : Modifying the benzyloxy or methyl groups to assess impact on bioactivity (e.g., minimum inhibitory concentration assays against Candida spp.) .

- Metabolic stability assays : Incubation with liver microsomes to evaluate oxidative degradation pathways .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

Q. Advanced: How can researchers mitigate risks during scale-up synthesis?

Answer:

- Thermal hazard assessment : Differential scanning calorimetry (DSC) to identify exothermic decomposition risks .

- Waste management : Neutralization of aldehyde-containing waste with bisulfite solution to form non-volatile adducts .

Basic: How does the electronic nature of the benzyloxy group influence reactivity?

Answer:

The benzyloxy group acts as an electron-donating substituent via resonance, activating the pyridine ring toward electrophilic substitution (e.g., bromination at the 4-position) . This also stabilizes the aldehyde group against nucleophilic attack in acidic conditions .

Q. Advanced: Can computational methods predict regioselectivity in derivatization reactions?

Answer:

- DFT calculations (e.g., Gaussian 09): Model charge distribution and frontier molecular orbitals to predict reactive sites .

- Hammett constants : Correlate substituent effects with reaction rates (e.g., σ⁺ values for benzyloxy groups in SNAr reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.